An In-depth Technical Guide to 5-Fluoro-2-methoxynicotinic Acid: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Fluoro-2-methoxynicotinic Acid: A Key Building Block in Modern Medicinal Chemistry
Introduction
5-Fluoro-2-methoxynicotinic acid, a fluorinated pyridine derivative, has emerged as a significant building block in the landscape of contemporary drug discovery and development. Its strategic incorporation of a fluorine atom and a methoxy group onto the nicotinic acid scaffold imparts unique electronic and steric properties that are highly sought after by medicinal chemists. The presence of fluorine can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to enhanced pharmacokinetic profiles and improved target engagement of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Fluoro-2-methoxynicotinic acid, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical Properties
The fundamental physicochemical properties of 5-Fluoro-2-methoxynicotinic acid are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| IUPAC Name | 5-Fluoro-2-methoxypyridine-3-carboxylic acid | [2] |
| Synonyms | 5-Fluoro-2-methoxynicotinic acid, 3-Carboxy-5-fluoro-2-methoxypyridine | [2] |
| CAS Number | 884494-82-0 | [3] |
| Molecular Formula | C₇H₆FNO₃ | [3] |
| Molecular Weight | 171.13 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Boiling Point | 283.7 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 125.4 ± 25.9 °C | [3] |
| pKa | (Predicted) The carboxylic acid proton is expected to have a pKa in the range of 3-5, influenced by the electron-withdrawing effects of the fluorine and the pyridine ring. | |
| XLogP3 | 0.8 | [3] |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The aromatic protons will likely appear as doublets or doublets of doublets in the downfield region (δ 7.0-8.5 ppm), with coupling constants influenced by the fluorine atom. The methoxy group protons will present as a singlet around δ 3.8-4.2 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically observed above δ 10 ppm, and its visibility may depend on the solvent used.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will be the most downfield signal (δ > 165 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the attached fluorine and methoxy groups. The methoxy carbon will appear around δ 55-60 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will be a key identifier, showing a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this fluorine will be sensitive to its electronic environment and can be a useful probe for intermolecular interactions.[4][5] For fluorinated aromatic compounds, the chemical shifts can vary significantly, but a general range can be predicted.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will be prominent around 1700-1730 cm⁻¹. C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (171.13). Fragmentation patterns would likely involve the loss of the methoxy group, the carboxyl group, or other characteristic fragments.
Synthesis and Mechanistic Insights
A definitive, published synthetic protocol for 5-Fluoro-2-methoxynicotinic acid is not widely available. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted pyridines, particularly starting from di-substituted precursors. A likely approach would involve the nucleophilic substitution of a dihalopyridine derivative.
Proposed Synthetic Protocol:
This proposed synthesis starts from the commercially available 2,5-dibromo-3-methylpyridine.
Step 1: Oxidation of the Methyl Group The methyl group at the 3-position is first oxidized to a carboxylic acid. This is a standard transformation that can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.
Step 2: Selective Nucleophilic Substitution The resulting 2,5-dibromonicotinic acid can then undergo selective nucleophilic substitution. The bromine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the electronic effects of the pyridine nitrogen and the carboxyl group. Treatment with sodium methoxide (NaOMe) in methanol would lead to the displacement of the 2-bromo substituent to install the methoxy group.
Step 3: Halogen Exchange Fluorination The final step would be a halogen exchange reaction (Halex reaction) to replace the remaining bromine at the 5-position with fluorine. This is typically achieved using a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like DMSO or sulfolane, often with a phase-transfer catalyst to enhance reactivity.
Detailed Experimental Protocol (Proposed):
-
Oxidation: To a stirred solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (3.0-4.0 eq) portion-wise, maintaining the temperature below 50 °C. After the addition is complete, heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the manganese dioxide, and wash the solid with hot water. Acidify the filtrate with concentrated HCl to precipitate the 2,5-dibromonicotinic acid, which can be collected by filtration.
-
Methoxylation: Suspend the 2,5-dibromonicotinic acid (1.0 eq) in methanol. Add a solution of sodium methoxide (1.1-1.2 eq) in methanol and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction, neutralize with an acidic resin or by careful addition of aqueous HCl, and remove the solvent under reduced pressure. The resulting 5-bromo-2-methoxynicotinic acid can be purified by crystallization or chromatography.
-
Fluorination: To a solution of 5-bromo-2-methoxynicotinic acid (1.0 eq) in DMSO, add spray-dried potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Heat the mixture to 150-180 °C and monitor the reaction for the formation of the product. After completion, cool the reaction, pour it into water, and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography or crystallization to yield 5-Fluoro-2-methoxynicotinic acid.
Caption: Proposed synthetic workflow for 5-Fluoro-2-methoxynicotinic acid.
Chemical Reactivity and Derivatization Potential
The reactivity of 5-Fluoro-2-methoxynicotinic acid is primarily dictated by its carboxylic acid functionality and the substituted pyridine ring.
-
Carboxylic Acid Reactivity: The carboxylic acid group is the most reactive site for derivatization. It can undergo standard transformations such as esterification, reduction to the corresponding alcohol, and conversion to amides. The most significant reaction in the context of drug discovery is its activation and subsequent coupling with amines to form amide bonds. This is typically achieved by first converting the carboxylic acid to a more reactive species like an acid chloride or by using peptide coupling reagents. A patent for a Bruton's Tyrosine Kinase (BTK) inhibitor describes the conversion of the related 5-fluoro-2-methoxybenzoic acid to its acid chloride, which then reacts with an amine to form the final product.[7] This highlights a key reactive pathway for incorporating this building block into larger molecules.
-
Pyridine Ring Reactivity: The pyridine ring is relatively electron-deficient, which influences its reactivity. The fluorine atom at the 5-position further deactivates the ring towards electrophilic aromatic substitution. However, the ring can be susceptible to nucleophilic aromatic substitution under harsh conditions, though this is less common than reactions at the carboxyl group.
Caption: Key derivatization reaction of 5-Fluoro-2-methoxynicotinic acid.
Applications in Medicinal Chemistry
5-Fluoro-2-methoxynicotinic acid is a valuable building block for the synthesis of complex biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors.
Role in Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8][9] Several BTK inhibitors have been developed, and the incorporation of specific structural motifs is key to their potency and selectivity.[10]
A patent discloses the use of a structurally similar compound, 5-fluoro-2-methoxybenzoic acid, as a key intermediate in the synthesis of a potent BTK inhibitor.[7] The 5-fluoro-2-methoxyphenyl moiety is often found in advanced BTK inhibitors, where it typically forms an amide linkage with another part of the molecule. This fragment plays a critical role in binding to the target protein, and the fluorine and methoxy groups can fine-tune the electronic and steric interactions within the binding pocket, contributing to the overall efficacy and pharmacokinetic properties of the drug. Given the structural and electronic similarities, 5-Fluoro-2-methoxynicotinic acid serves as a heterocyclic bioisostere for this phenyl analogue, offering an alternative scaffold with potentially different solubility, metabolic, and off-target profiles.
Caption: Incorporation of the 5-Fluoro-2-methoxynicotinic acid motif into a BTK inhibitor.
Safety and Handling Protocols
While a specific, comprehensive safety data sheet for 5-Fluoro-2-methoxynicotinic acid is not universally available, data for structurally related compounds such as 5-Fluoro-2-hydroxynicotinic acid provide guidance on its potential hazards.[11] It should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Avoid contact with skin and eyes.
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Store in a tightly closed container in a dry and well-ventilated place.
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Conclusion
5-Fluoro-2-methoxynicotinic acid stands out as a strategically designed building block with significant potential in medicinal chemistry. Its unique combination of a fluorinated pyridine ring and a carboxylic acid handle makes it an attractive starting material for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. While further research is needed to fully elucidate its properties and develop optimized synthetic routes, the available information strongly supports its value for researchers, scientists, and drug development professionals. The insights provided in this guide aim to facilitate its effective utilization in the quest for new and improved medicines.
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